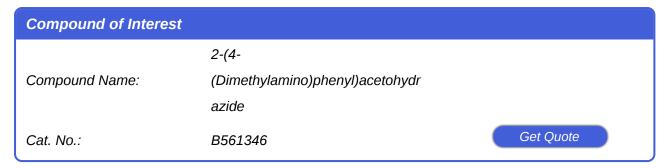


# An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)acetohydrazide

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CAS Number: 100133-14-0

This technical guide provides a comprehensive overview of 2-(4-

(Dimethylamino)phenyl)acetohydrazide, a versatile chemical compound with potential applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and potential biological significance.

## **Chemical and Physical Properties**

While specific experimental data for **2-(4-(Dimethylamino)phenyl)acetohydrazide** is limited in publicly available literature, its key properties can be summarized. Further experimental validation is recommended for precise characterization.

Table 1: Physicochemical Properties of 2-(4-(Dimethylamino)phenyl)acetohydrazide



Property	Value	Source/Method
CAS Number	100133-14-0	[1]
Molecular Formula	C10H15N3O	Pharmaffiliates
Molecular Weight	193.25 g/mol	Pharmaffiliates
Appearance	Solid (predicted)	General knowledge
Melting Point	Not available	
Boiling Point	Not available	_
Solubility	Not available	_
Synonyms	2-(4-Dimethylamino- phenyl)acetic acid hydrazide	Pharmaffiliates

## **Synthesis**

A plausible and commonly employed synthetic pathway for 2-(4-

(Dimethylamino)phenyl)acetohydrazide involves a two-step process starting from 4-(dimethylamino)phenylacetic acid. This method includes the initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

#### **Experimental Protocol**

Step 1: Synthesis of Ethyl 2-(4-(dimethylamino)phenyl)acetate

This initial step involves the conversion of 4-(dimethylamino)phenylacetic acid to its corresponding ethyl ester. A standard Fischer esterification method can be employed.

- Materials:
  - 4-(Dimethylamino)phenylacetic acid (1.0 eq)
  - Absolute ethanol (excess, as solvent)
  - Concentrated sulfuric acid (catalytic amount)



#### • Procedure:

- In a round-bottom flask, dissolve 4-(dimethylamino)phenylacetic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
- After completion, cool the mixture and remove the excess ethanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-(dimethylamino)phenyl)acetate.
- Purify the crude product by column chromatography if necessary.

#### Step 2: Synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide

The final step is the conversion of the ethyl ester to the desired acetohydrazide through reaction with hydrazine hydrate.

#### Materials:

- Ethyl 2-(4-(dimethylamino)phenyl)acetate (1.0 eq)
- Hydrazine hydrate (1.1-1.5 eq)[2]
- Ethanol (as solvent)

#### Procedure:

o Dissolve ethyl 2-(4-(dimethylamino)phenyl)acetate in ethanol in a round-bottom flask.



- Add hydrazine hydrate to the solution.
- Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.[1][3]
- Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
- Collect the solid product by filtration and wash with a small amount of cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

#### **Synthesis Workflow**



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Caption: Synthetic pathway for **2-(4-(Dimethylamino)phenyl)acetohydrazide**.

## **Potential Biological Activity and Applications**

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities. While specific studies on **2-(4-(Dimethylamino)phenyl)acetohydrazide** are not extensively reported, related compounds have shown promise in several therapeutic areas. The presence of the hydrazide functional group makes this compound a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential pharmacological properties.

The dimethylamino group on the phenyl ring is a strong electron-donating group, which may influence the compound's biological activity and make it a candidate for studies related to:



- Antimicrobial and Antifungal Activity: The core structure is a common scaffold in compounds investigated for their effects against various pathogens.[4]
- Anticancer Properties: Phenylacetic acid derivatives are utilized in the synthesis of anticancer drugs.[4]
- Enzyme Inhibition: The functional groups present suggest potential for interaction with enzyme active sites.[4]

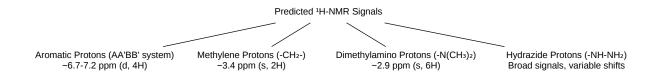
Further research is necessary to fully elucidate the biological profile of **2-(4-(Dimethylamino)phenyl)acetohydrazide**.

## **Predicted Spectral Data**

In the absence of experimentally obtained spectra, computational predictions can provide valuable insights for characterization.

#### Predicted <sup>1</sup>H-NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.



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Caption: Predicted <sup>1</sup>H-NMR chemical shifts for the compound.

#### Predicted <sup>13</sup>C-NMR Spectrum

The carbon NMR spectrum would complement the proton NMR data for structural confirmation.



Predicted <sup>13</sup>C-NMR Signals Carbonyl Carbon (C=O) Aromatic Carbon (C-N) -170 ppm -150 ppm

Aromatic Carbons (CH) ~112, 130 ppm

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Caption: Predicted <sup>13</sup>C-NMR chemical shifts for the compound.

### **Predicted IR Spectrum**

Infrared spectroscopy can be used to identify the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm⁻¹)
N-H Stretch (hydrazide)	3200-3400
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2800-3000
C=O Stretch (amide I)	1650-1680
N-H Bend (amide II)	1510-1550
C=C Stretch (aromatic)	1450-1600
C-N Stretch	1250-1350

## Safety and Handling

Detailed toxicological data for **2-(4-(Dimethylamino)phenyl)acetohydrazide** is not available. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

#### Conclusion



**2-(4-(Dimethylamino)phenyl)acetohydrazide** is a chemical intermediate with significant potential for use in the synthesis of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further experimental investigation is crucial to fully characterize this compound and explore its applications in drug discovery and development.

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